molecular formula C15H11FN4O3 B4588510 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Cat. No.: B4588510
M. Wt: 314.27 g/mol
InChI Key: IHTFKRZUTMNROO-UHFFFAOYSA-N
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Description

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a benzoic acid moiety

Scientific Research Applications

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to the Benzoic Acid: The tetrazole derivative is then reacted with 4-hydroxybenzoic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzoic acid moiety.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such groups. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
  • 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
  • 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Uniqueness

4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3/c16-11-3-5-12(6-4-11)20-14(17-18-19-20)9-23-13-7-1-10(2-8-13)15(21)22/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTFKRZUTMNROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
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4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
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4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
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4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

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